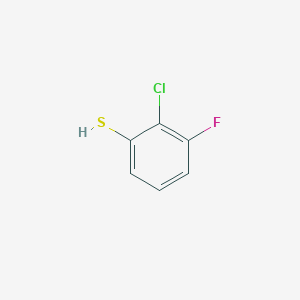

2-Chloro-3-fluorobenzenethiol

Description

Significance of Halogenated Thiophenols in Advanced Organic Synthesis and Material Science

Halogenated thiophenols are a class of compounds recognized for their versatile applications in both advanced organic synthesis and material science. Their utility stems from the unique electronic properties conferred by the halogen substituents and the reactivity of the thiol group.

In organic synthesis, these compounds serve as crucial building blocks. ontosight.ai Halogenated aryl thiols are known to participate in various coupling reactions, which are fundamental to constructing more complex molecules. rsc.orgscispace.com For instance, they can be employed in photochemical thiolations of C(sp³)–H bonds, a process that forms carbon-sulfur bonds, which are prevalent in many pharmaceutical and agrochemical compounds. rsc.orgscispace.com The reaction often proceeds through the generation of a thiyl radical, which can then couple with an alkyl radical. rsc.orgscispace.com Studies have shown that halogenated thiophenols are well-tolerated in such reactions, affording the desired products in moderate to good yields. rsc.orgscispace.com The nature and position of the halogen can influence the reactivity and selectivity of these transformations.

In the realm of material science, halogenated thiophenols are instrumental in the functionalization of surfaces, particularly noble metal nanoparticles. Research has demonstrated that these molecules can be adsorbed onto gold nanoparticles, and their subsequent reactions, such as dehalogenation, can be studied using techniques like surface-enhanced Raman scattering (SERS). aip.orgaip.org This dehalogenation can be driven by localized surface plasmon resonances, which generate hot charge carriers or elevated temperatures on the nanoparticle surface. aip.orgaip.org Understanding these plasmon-mediated reactions is crucial for designing novel catalytic systems with plasmonic nanoparticles. aip.org The ability of the thiol group to anchor the molecule to the metal surface, combined with the reactivity of the carbon-halogen bond, makes these compounds valuable for creating tailored nanomaterials with specific chemical functionalities. aip.orgaip.org

Furthermore, halogenated thiols have been investigated for their interactions with biological systems. Studies on various halogenated thiophenols have revealed their potential to act as binders to proteins like human transthyretin (hTTR), suggesting that these chemicals may have endocrine-related effects that warrant further investigation. researchgate.net

Current Research Landscape and Knowledge Gaps for 2-Chloro-3-fluorobenzenethiol

Despite the broad utility of halogenated thiophenols, the current research landscape for this compound specifically is remarkably sparse. A comprehensive search of scientific literature reveals a significant lack of studies focused on this particular isomer. While its basic chemical identifiers are available from chemical suppliers, detailed investigations into its synthesis, reactivity, and potential applications are conspicuously absent.

The primary knowledge gap is the absence of empirical data on its specific chemical behavior. For example, while related compounds like 1-Bromo-2-chloro-3-fluorobenzene are utilized as intermediates in the synthesis of other molecules, there is no published information detailing the specific synthetic routes to or from this compound. gentaur.comgoogle.com

Table 2: Comparative Data on Related Halogenated Precursors

| Compound | Precursor/Starting Material | Application/Reaction Type | Molar Yield (%) | Reference |

| 2-Chloro-3-fluorobromobenzene | 3-Chloro-2-fluoroaniline | Diazotization deamination reduction | ~51 | google.com |

| Thiolation Products | Halogenated thiophenols | Photochemical C(sp³)–H thiolation | 51-78 | rsc.org |

Further research is needed to:

Develop and optimize synthetic pathways to produce this compound efficiently and in high purity.

Characterize its fundamental reactivity. This includes exploring its participation in key organic reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and the formation of self-assembled monolayers on various substrates.

Investigate its potential applications. Based on the properties of its structural analogs, it could be a candidate for creating novel pharmaceuticals, agrochemicals, or advanced materials with unique properties conferred by the specific 2-chloro-3-fluoro substitution pattern.

Evaluate its toxicological and environmental profile. As with other halogenated organic compounds, understanding its potential impact on human health and the environment is crucial for any future application. researchgate.netnih.gov

Synthetic Routes to this compound and Related Compounds

The synthesis of halogenated thioaromatics, such as this compound, requires precise control over the introduction of both halogen and sulfur functionalities onto the benzene (B151609) ring. Methodologies often involve multi-step sequences to achieve the desired regiochemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPGLDBLAJVZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Fluorobenzenethiol

Substitution Reactions at the Aromatic Ring

The reactivity of the benzene (B151609) ring in 2-Chloro-3-fluorobenzenethiol is dictated by the electronic properties of its three substituents: a thiol (-SH), a chlorine atom (-Cl), and a fluorine atom (-F). These groups influence both nucleophilic and electrophilic substitution reactions through their inductive and resonance effects.

Nucleophilic Displacement of Halogens (Chlorine and Fluorine)

The presence of electron-withdrawing groups, such as halogens, on an aromatic ring deactivates it towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this compound, both chlorine and fluorine atoms can potentially be displaced by strong nucleophiles.

For this compound, a strong nucleophile would preferentially attack the carbon atom bearing the fluorine at position 3. The reaction is most efficient with electron-deficient heteroarenes and can proceed smoothly with thiols under the action of a base like K2CO3. nih.gov The presence of the thiol group, especially in its deprotonated thiolate form (-S⁻), can also influence the reaction by providing additional electron density to the ring, although the powerful withdrawing effects of the halogens are generally dominant in activating the ring for nucleophilic attack. Studies on polyfluorobenzenes have consistently shown that fluorine is more readily replaced than chlorine by nucleophiles. nih.govnist.gov

Table 1: Comparison of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution

| Feature | Fluorine | Chlorine | Rationale |

|---|---|---|---|

| Inductive Effect | Strongest (-I) | Strong (-I) | Fluorine's high electronegativity polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate most effectively. masterorganicchemistry.com |

| Bond Strength | Strongest (C-F) | Weaker (C-Cl) | While the C-F bond is stronger, bond cleavage is not the rate-determining step in most SNAr reactions. masterorganicchemistry.com |

| Leaving Group Ability | Generally better | Generally poorer | The rate is governed by the stability of the intermediate, which is enhanced more by fluorine's inductive effect. nih.govnist.gov |

| Predicted Reactivity | Higher | Lower | Nucleophilic attack is more likely at the fluorine-bearing carbon (C3). |

Electrophilic Aromatic Substitution on the Dihalogenated Thiophenol Core

In electrophilic aromatic substitution (EAS), the existing substituents on the ring direct the position of the incoming electrophile. The directing influence of the thiol, chloro, and fluoro groups must be considered collectively.

Thiol Group (-SH): The thiol group is an activating group and a powerful ortho-, para-director due to the ability of its lone pair electrons to participate in resonance (+M effect), stabilizing the cationic intermediate (arenium ion).

In this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents are summarized below:

-SH (at C1): Directs ortho (C2, C6) and para (C4).

-Cl (at C2): Directs ortho (C1, C3) and para (C6).

-F (at C3): Directs ortho (C2, C4) and para (C5).

The combined effects suggest that positions C4 and C6 are the most likely sites for electrophilic attack, as they are activated by more than one group or by the strongest activating group. Position C4 is targeted by the powerful -SH group (para) and the -F group (ortho). Position C6 is targeted by the -SH group (ortho) and the -Cl group (para). Position C5 is only directed by the -F group (para) and is meta to the strong -SH director, making it the least likely site of substitution. The steric hindrance from the adjacent chlorine atom might slightly disfavor substitution at C6 compared to C4. Therefore, the major product would likely result from substitution at the C4 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Groups | Activating/Deactivating Influence | Predicted Outcome |

|---|---|---|---|

| C4 | para to -SH, ortho to -F | Strongly activated by -SH; weakly activated by -F. | Major Product |

| C6 | ortho to -SH, para to -Cl | Strongly activated by -SH; weakly activated by -Cl. Steric hindrance may be a factor. | Minor Product |

| C5 | para to -F, meta to -SH & -Cl | Weakly activated by -F; deactivated by meta relationship to -SH and -Cl. | Trace/No Product |

Reactions Involving the Thiol Group

The thiol group is the most reactive site on the molecule under many conditions, readily undergoing oxidation, addition, and coordination reactions.

Oxidation Pathways: Formation of Disulfides, Sulfoxides, and Sulfones

The sulfur atom in the thiol group exists in its lowest oxidation state (-2) and can be oxidized to various higher oxidation states. The oxidation products depend on the nature and strength of the oxidizing agent. rsc.org

Disulfides: Mild oxidizing agents, such as iodine (I₂) or air in the presence of a base, lead to the formation of the corresponding disulfide, 2,2'-disulfanediylbis(2-chloro-3-fluorobenzene). This reaction involves the coupling of two thiyl radicals, which are formed via a one-electron oxidation of the thiolate anions. rsc.org

Sulfenic, Sulfinic, and Sulfonic Acids: Stronger oxidizing agents can lead to further oxidation. The reaction with hydrogen peroxide (H₂O₂) or peroxy acids initially forms a transient sulfenic acid (RSOH). rsc.org This highly reactive intermediate can be further oxidized to a more stable sulfinic acid (RSO₂H) and, with even stronger oxidants or harsher conditions, to a sulfonic acid (RSO₃H). rsc.org The formation of sulfonic acids is generally considered an irreversible oxidation process for thiols.

Table 3: Oxidation Products of this compound

| Product Name | Product Structure | Oxidation State of Sulfur | Typical Reagents |

|---|---|---|---|

| 2,2'-Disulfanediylbis(2-chloro-3-fluorobenzene) | (C₆H₃ClFS)₂ | -1 | I₂, O₂, mild oxidants |

| 2-Chloro-3-fluorobenzenesulfenic acid | C₆H₃ClFSOH | 0 | H₂O₂, NaOCl (controlled) |

| 2-Chloro-3-fluorobenzenesulfinic acid | C₆H₃ClFSO₂H | +2 | H₂O₂ (excess) |

| 2-Chloro-3-fluorobenzenesulfonic acid | C₆H₃ClFSO₃H | +4 | KMnO₄, HNO₃, strong oxidants |

Addition Reactions and Conjugate Additions

The thiol group of this compound is an excellent nucleophile, particularly when deprotonated to the thiolate anion. This nucleophilicity allows it to participate in a variety of addition reactions. acs.org

A prominent example is the Michael addition (or conjugate addition), where the thiolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is highly efficient and is a common method for forming carbon-sulfur bonds. nih.gov Similarly, thiols can participate in the nucleophilic opening of epoxide rings. The attack typically occurs at the less sterically hindered carbon atom of the epoxide ring, leading to the formation of a β-hydroxy thioether. nih.gov The reactivity of thiophenolates in such additions has been systematically studied, confirming their status as potent nucleophiles. acs.org

Coordination Chemistry with Metal Centers

As a soft ligand, the thiol group, and more specifically the thiolate anion, readily forms stable coordination complexes with a wide range of transition metals. orientjchem.orghawaii.edu The sulfur atom acts as a Lewis base, donating its electron pair to the metal center, which acts as a Lewis acid. libretexts.org

Photochemical and Photophysical Processes of this compound

The study of the interaction of ultraviolet (UV) light with halogenated thiophenols provides critical insights into fundamental chemical processes such as non-adiabatic coupling, hydrogen transfer reactions, and bond cleavage dynamics. The photochemistry of this compound, while not extensively documented in dedicated studies, can be understood by examining the well-established photochemical behavior of its structural analogs, particularly ortho- and meta-substituted thiophenols. acs.orgaip.orgiku.edu.tr The presence of fluoro and chloro substituents on the phenyl ring, along with the thiol group, dictates the molecule's response to UV radiation, influencing its excited-state pathways and the nature of the reactive species formed.

UV-Induced Transformations and Excited-State Reactivity

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. For thiophenol and its derivatives, photoexcitation in the near-UV region typically populates the S1 (¹ππ) and/or S2 (¹πσ) excited states. aip.org The ¹ππ* state arises from the promotion of an electron from a π bonding orbital of the aromatic ring to a π* antibonding orbital, while the ¹πσ* state involves the excitation of an electron from a π orbital to a σ* antibonding orbital localized primarily along the S-H bond. iku.edu.tr

Studies on related ortho-substituted thiophenols, such as 2-chlorothiophenol (B146423) and 2-fluorothiophenol (B1332064), show that initial excitation, for instance at 243 nm, can lead directly to the repulsive ¹πσ* state or to the ¹ππ* state, which then efficiently couples to the ¹πσ* state. acs.org This coupling is a critical step, as the ¹πσ* potential energy surface is dissociative with respect to the S-H bond, meaning that population of this state leads to rapid bond cleavage. aip.orgiku.edu.tr

The topology of the excited-state potential energy surfaces is significantly influenced by the ortho-substituents. Unlike bare thiophenol, which has a planar geometry in its excited states, ortho-substituted thiophenols exhibit energy minima at non-planar geometries. acs.orgresearchgate.net This altered geometry in the excited state can influence the dynamics of the subsequent dissociation, affecting the distribution of energy in the products. For instance, in studies of 2-fluorothiophenol, intramolecular hydrogen bonding between the fluorine atom and the thiol hydrogen ensures a predominantly syn conformation, which impacts its spectroscopic and photophysical properties. aip.org A similar intramolecular interaction may exist in this compound, influencing its ground and excited-state geometries.

The primary photochemical transformation initiated by UV absorption is the homolytic cleavage of the S-H bond, a process common to many thiophenols. iku.edu.tr However, depending on the environment and excitation wavelength, other transformations like thiol-to-thione phototautomerization have been observed in related molecules like meta-fluorothiophenol when studied in cryogenic matrices. iku.edu.tr This process involves the migration of the hydrogen atom from the sulfur to a carbon atom on the aromatic ring, forming a thione isomer. iku.edu.tr

Table 1: Key Excited States and Photochemical Pathways in Substituted Thiophenols

| Process | Initial State(s) | Key Intermediate State | Primary Outcome | Governing Factors | Reference |

|---|---|---|---|---|---|

| S-H Bond Fission | S₀ + hν → S₁ (¹ππ) or S₂ (¹πσ) | ¹πσ* (dissociative) | Formation of a thiyl radical and a hydrogen atom | Localization of σ* orbital on S-H bond; efficient coupling from ¹ππ* to ¹πσ | acs.org, aip.org, iku.edu.tr |

| Phototautomerization | S₁ (¹ππ) | Phenylthiyl radical (intermediate) | Formation of thione isomers | Matrix environment; hydrogen atom migration from sulfur to the ring | iku.edu.tr |

Radical Formation and Subsequent Reaction Pathways

The principal consequence of the UV-induced excited-state dynamics in thiophenols is the formation of radicals through homolytic bond cleavage. For this compound, two primary bond fission pathways are plausible: S-H cleavage and C-Cl cleavage.

S-H Bond Cleavage: The fission of the S-H bond is the most documented photochemical pathway for thiophenols upon near-UV irradiation. aip.orgiku.edu.tr This process results in the formation of a hydrogen atom (H•) and a 2-chloro-3-fluorophenylthiyl radical (ClC₆H₃F-S•).

Cl(F)C₆H₄SH + hν → Cl(F)C₆H₃S• + H•

Experimental and theoretical studies on 2-chlorothiophenol and 2-fluorothiophenol confirm that this S-H fission is a rapid and dominant process following excitation to the ¹πσ* state. acs.orgaip.org The resulting 2-chloro-3-fluorophenylthiyl radical is a key intermediate that can engage in several subsequent reactions. In the gas phase, the radical and hydrogen atom fragments fly apart, with the excess energy partitioned into translational and internal (vibrational) energy of the radical. aip.orgresearchgate.net In condensed phases or matrix isolation studies, the radical's fate is governed by its environment. It may recombine with a hydrogen atom, react with other molecules, or, as seen in related compounds, rearrange to form more stable isomers. iku.edu.tr

C-Cl Bond Cleavage: While S-H bond fission is typically dominant, cleavage of the carbon-halogen bond is a known photochemical pathway for chloroaromatic compounds. acs.org The relative strength of the C-S, S-H, C-Cl, and C-F bonds plays a role in determining the likelihood of cleavage. The C-F bond is generally much stronger than the C-Cl bond, making C-Cl fission more probable than C-F fission. Photoinduced C-Cl bond cleavage would result in the formation of a 3-fluorophenylthiol radical and a chlorine radical (Cl•).

Cl(F)C₆H₄SH + hν → •C₆H₃(F)SH + Cl•

This pathway may compete with S-H cleavage, particularly at higher excitation energies (shorter wavelengths). The generation of highly reactive chlorine radicals can initiate a cascade of secondary reactions, including hydrogen abstraction from other molecules or addition to aromatic rings. nih.govresearchgate.net For instance, studies on the photolysis of chloroarenes show that the aryl radicals formed can abstract hydrogen atoms from the solvent or participate in dimerization. rsc.org

The subsequent reactions of the initially formed radicals define the final photoproduct distribution. The 2-chloro-3-fluorophenylthiyl radical could potentially undergo intramolecular cyclization or, as mentioned, lead to thione isomers through hydrogen migration to the aromatic ring. iku.edu.tr The specific pathways and product yields for this compound would depend on factors such as the solvent, excitation wavelength, and presence of other reactive species.

Table 2: Potential Radical Intermediates and Formation Pathways

| Radical Intermediate | Formation Pathway | Precursor Bond | Typical Excitation | Plausible Subsequent Reactions | Reference |

|---|---|---|---|---|---|

| 2-chloro-3-fluorophenylthiyl radical | Homolytic S-H cleavage | S-H | Near-UV | Recombination, H-migration (tautomerization), dimerization | acs.org, aip.org, iku.edu.tr |

| 3-fluorophenylthiol radical | Homolytic C-Cl cleavage | C-Cl | UV | Hydrogen abstraction, dimerization, reaction with other radicals | acs.org, nih.gov |

| Chlorine radical (Cl•) | Homolytic C-Cl cleavage | C-Cl | UV | Hydrogen abstraction, addition to aromatic rings | researchgate.net, nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Fluorobenzenethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-Chloro-3-fluorobenzenethiol in solution. By analyzing various NMR-active nuclei (¹H, ¹³C, ¹⁹F), a complete and unambiguous assignment of all atoms in the molecule can be achieved.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established principles of NMR spectroscopy and data from analogous substituted benzene (B151609) derivatives. The chemical shifts (δ) are influenced by the electronic effects (inductive and resonance) of the chlorine, fluorine, and thiol substituents.

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and one for the thiol proton. The aromatic protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The thiol (S-H) proton typically appears as a broad singlet, though its chemical shift and appearance can be concentration and solvent-dependent.

The ¹³C{¹H} NMR spectrum (proton-decoupled) will display six unique signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative halogen and sulfur atoms (C1, C2, C3) will have their chemical shifts significantly affected. Furthermore, these carbon signals will exhibit splitting due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF), which is highly characteristic and aids in assignment.

The ¹⁹F NMR spectrum provides a direct probe of the fluorine's environment. For this compound, a single resonance is expected. This signal's multiplicity will be a doublet of doublets due to coupling with the two ortho protons (H-2 and H-4). The chemical shift is sensitive to the electronic nature of the other substituents on the ring. acs.orgsioc-journal.cn

Predicted NMR Data for this compound Disclaimer: The following data are estimated values based on established substituent effects and data from similar compounds. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| SH | 3.5 - 4.5 | br s | - |

| H-4 | 7.10 - 7.25 | t | JHH ≈ 8.0 |

| H-5 | 6.95 - 7.10 | ddd | JHH ≈ 8.0, JHF ≈ 1.5 |

| H-6 | 7.20 - 7.35 | ddd | JHH ≈ 8.0, JHF ≈ 5.0 |

| ¹³C NMR | Predicted δ (ppm) | Predicted Multiplicity (due to ¹⁹F) | Coupling Constants (Hz) |

| C-1 (C-S) | 125 - 130 | d | ³JCF ≈ 3-5 |

| C-2 (C-Cl) | 118 - 123 | d | ²JCF ≈ 15-20 |

| C-3 (C-F) | 158 - 163 | d | ¹JCF ≈ 240-250 |

| C-4 | 124 - 128 | d | ²JCF ≈ 18-22 |

| C-5 | 115 - 120 | d | ³JCF ≈ 3-5 |

| C-6 | 128 - 132 | s | ⁴JCF ≈ 0-1 |

| ¹⁹F NMR | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| F-3 | -110 to -120 | dd | ³JFH4 ≈ 8-10, ⁴JFH5 ≈ 1.5 |

While less common, ³³S NMR can offer direct insight into the electronic environment of the sulfur atom in the thiol group. Sulfur-33 is a quadrupolar nucleus with a low natural abundance, which results in broad signals and low sensitivity, making it a challenging nucleus to observe. researchgate.netgoogle.com However, the ³³S chemical shift is highly sensitive to the oxidation state and electronic environment of the sulfur atom. acs.org For this compound, the ³³S chemical shift would be indicative of the electron density at the sulfur, influenced by the electron-withdrawing effects of the adjacent halogen substituents. Such a measurement, though technically demanding, could provide valuable data for computational chemistry comparisons and for understanding the electronic properties of the thiol group. researchgate.net

To overcome the complexities of the 1D spectra and confirm the predicted assignments, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the ¹H signals of H-4, H-5, and H-6 to their corresponding ¹³C signals (C-4, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary (non-protonated) carbons. For instance, the thiol proton (SH) would be expected to show correlations to C-1 and C-2. The aromatic protons would show correlations to the halogen-substituted carbons, allowing for the unambiguous assignment of C-1, C-2, and C-3.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and information about its functional groups and skeletal structure.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its key functional groups.

S-H Stretching (νS-H): A weak to medium intensity band is expected in the IR spectrum in the range of 2550-2600 cm⁻¹. Its position can be sensitive to hydrogen bonding. researchgate.net

C-F Stretching (νC-F): A very strong absorption band is predicted in the IR spectrum, typically around 1200-1250 cm⁻¹, which is characteristic of an aryl-fluoride bond.

C-Cl Stretching (νC-Cl): A medium to strong band is expected in the 1000-1100 cm⁻¹ region. Current time information in Bangalore, IN.

C-S Stretching (νC-S): This vibration is often weak and coupled with other ring modes, appearing in the 700-750 cm⁻¹ and/or 1050-1100 cm⁻¹ regions. researchgate.net

Aromatic Vibrations: The spectra will also contain bands for aromatic C=C stretching (1400-1600 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and C-H out-of-plane bending modes (below 900 cm⁻¹), which are indicative of the 1,2,3-trisubstitution pattern.

Predicted Characteristic Vibrational Frequencies for this compound Disclaimer: The following data are estimated values based on group frequencies from similar compounds. Actual experimental values may vary.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| S-H Stretch | 2550 - 2600 | Weak-Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1200 - 1250 | Strong | Weak |

| C-Cl Stretch | 1000 - 1100 | Medium-Strong | Medium |

| C-S Stretch | 700 - 750 | Weak-Medium | Medium |

For this compound, rotation around the C-S single bond can lead to the existence of two planar conformational isomers, defined by the orientation of the S-H bond relative to the substituents on the ring. These conformers can be described as syn or anti with respect to one of the adjacent halogen atoms.

These two conformers are expected to have slightly different energies and, therefore, may coexist in equilibrium. Vibrational spectroscopy, particularly in the gas phase or in matrix isolation studies, is a powerful technique for identifying and characterizing such conformers. acs.org The vibrational frequencies of modes involving the thiol group (e.g., S-H stretch, C-S-H bend) and the adjacent C-H bond would likely differ slightly between the two conformers due to subtle changes in dipole-dipole interactions and the potential for weak intramolecular S-H···F or S-H···Cl hydrogen bonds. researchgate.netresearchgate.net By comparing experimental spectra with high-level computational predictions, it is possible to assign specific vibrational signatures to each conformer and potentially determine their relative populations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. For this compound (C₆H₄ClFS), the exact mass can be calculated by summing the masses of its constituent isotopes.

The predicted high-resolution mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, and ³⁴S) isotopes. The two most abundant molecular ion peaks would correspond to [C₆H₄³⁵ClFS]⁺ and [C₆H₄³⁷ClFS]⁺, with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

| [C₆H₄³⁵ClFS]⁺ | 161.9706 | 100 |

| [C₆H₄³⁷ClFS]⁺ | 163.9677 | 32.5 |

| [C₆H₄³⁵Cl³³S]⁺ | 162.9749 | 4.4 |

| [C₆H₄³⁵Cl³⁴S]⁺ | 163.9684 | 4.2 |

Note: The table presents the major expected isotopic peaks. The presence of these ions with their specific mass-to-charge ratios and relative abundances in an experimental HRMS spectrum would confirm the elemental composition of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) typically causes the fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. While a specific experimental spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of similar aromatic halogen compounds. libretexts.orgrsc.orgmiamioh.edunih.gov

The molecular ion ([M]⁺˙) would likely undergo initial fragmentation through several key pathways:

Loss of the thiol group (-SH): This would result in a C₆H₃ClF⁺ ion.

Loss of a chlorine atom (-Cl): This would lead to the formation of a C₆H₄FS⁺ ion.

Loss of a fluorine atom (-F): This is generally less favorable than the loss of chlorine but may still be observed, yielding a C₆H₄ClS⁺ ion.

Cleavage of the aromatic ring: This can lead to a variety of smaller fragment ions.

Table 2: Plausible Mass Spectral Fragments of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |

| [C₆H₄ClFS]⁺˙ | 162 | Molecular Ion |

| [C₆H₃ClF]⁺ | 129 | Loss of SH |

| [C₆H₄FS]⁺ | 127 | Loss of Cl |

| [C₆H₄ClS]⁺ | 143 | Loss of F |

| [C₅H₃F]⁺ | 82 | Ring fragmentation |

| [C₅H₃Cl]⁺ | 98 | Ring fragmentation |

Note: The m/z values are nominal and correspond to the most abundant isotope of each element. The actual spectrum would show isotopic clusters for fragments containing chlorine.

X-ray Diffraction Studies

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Obtaining a single crystal of this compound would allow for its definitive structural elucidation via single-crystal X-ray diffraction. wikipedia.orgchemicalbook.comresearchgate.net This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the benzene ring and the orientation of the thiol group.

Although a crystal structure for this compound is not documented, related structures, such as those of other halogenated benzenes, provide insights into the expected molecular geometry. iucr.orgacs.org The benzene ring would be planar, with the carbon-carbon bond lengths typical of an aromatic system. The C-Cl, C-F, and C-S bond lengths would be influenced by the electronic effects of the other substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions are expected to play a significant role. mdpi.comnih.gov

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, forming S-H···S or S-H···F interactions with neighboring molecules.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophilic region on an adjacent molecule (e.g., Cl···S, F···S, or Cl···F interactions). The directionality and strength of these interactions are influenced by the electrostatic potential around the halogen atoms.

π-π Stacking: The aromatic rings can stack on top of each other, stabilized by van der Waals forces and electrostatic interactions between the π-electron clouds. The presence of electron-withdrawing halogen substituents can influence the nature of these stacking interactions.

Theoretical and Computational Chemistry Studies of 2 Chloro 3 Fluorobenzenethiol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for studying molecules like 2-Chloro-3-fluorobenzenethiol. arxiv.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. arxiv.org DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable balance between computational cost and accuracy for a wide range of molecular systems, including halogenated aromatic compounds. nih.govresearchgate.netresearchgate.net Ab initio methods, while often more computationally intensive, can offer even higher accuracy. arxiv.orgresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. liverpool.ac.uk For this compound, a key conformational feature is the orientation of the thiol (-SH) group relative to the benzene (B151609) ring and its halogen substituents.

Internal rotation around the C-S bond gives rise to different conformers. Theoretical calculations predict the existence of planar conformers to maximize the conjugation between the sulfur atom's lone pairs and the aromatic π-system. iku.edu.tr For substituted thiophenols, two primary planar conformers are typically considered: a cis form and a trans form, defined by the dihedral angle of the H-S-C-C bond. In the case of this compound, these conformers would involve the S-H bond being oriented either towards the chlorine atom or away from it.

Computational studies on similar molecules, such as 2-fluorothiophenol (B1332064) and 2-chlorothiophenol (B146423), have shown that the cis conformer (where the S-H bond is directed towards the halogen) can be stabilized by a weak intramolecular interaction between the sulfur and the halogen. researchgate.netfigshare.com Potential energy surface scans, performed by systematically changing the relevant dihedral angles and optimizing the remaining geometry, can map the energy landscape, revealing the relative energies of these conformers and the energy barriers separating them. nih.gov DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), are well-suited for these analyses. nih.goviku.edu.tr

Table 1: Representative Calculated Geometrical Parameters for this compound This table presents plausible data based on DFT calculations for analogous molecules. Actual experimental values may vary.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.78 | ||

| S-H | 1.35 | ||

| C-Cl | 1.75 | ||

| C-F | 1.36 | ||

| C-S-H | 99.5 | ||

| C-C-S | 124.0 | ||

| H-S-C1-C2 | 0.0 (cis) / 180.0 (trans) |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org According to FMO theory, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. wuxibiology.comacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. libretexts.org

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the sulfur atom's p-orbitals and the aromatic ring. The LUMO is likely to be a π*-antibonding orbital. The presence of electronegative chlorine and fluorine atoms influences the energies of these orbitals. DFT calculations can accurately predict these orbital energies and visualize their spatial distribution. science.gov

Table 2: Representative FMO Properties for this compound This table presents plausible data based on DFT/B3LYP calculations for analogous molecules.

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.denih.gov The MEP is mapped onto a constant electron density surface, using a color scale to represent different potential values. wolfram.com

Typically, red-colored regions indicate a negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue-colored regions correspond to a positive electrostatic potential, which is electron-poor and represents likely sites for nucleophilic attack. Green regions are neutral. wolfram.comresearchgate.net

In this compound, the most negative potential (red) is expected to be localized around the highly electronegative fluorine and chlorine atoms, as well as the sulfur atom due to its lone pairs. The hydrogen atom of the thiol group, being acidic, is expected to be a site of positive potential (blue). The aromatic ring itself will show a distribution of potential influenced by the substituents. MEP analysis provides a clear, intuitive guide to the molecule's reactivity towards charged species. acadpubl.euuni-muenchen.de

Vibrational Spectroscopy Simulation and Interpretation

Computational methods are indispensable for interpreting experimental vibrational spectra, such as those from infrared (IR) and Raman spectroscopy. By simulating these spectra, specific vibrational modes can be assigned to the observed absorption bands.

Theoretical vibrational spectra can be calculated using DFT methods, which compute the second derivatives of the energy with respect to the atomic coordinates. iku.edu.tr These calculations yield the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. niscpr.res.in

Due to the approximations inherent in the models (e.g., the harmonic approximation and incomplete basis sets), calculated frequencies are often systematically higher than experimental values. To improve agreement, it is common practice to apply a scaling factor to the computed frequencies. iku.edu.trniscpr.res.in For DFT calculations with the B3LYP functional, scaling factors are well-established. niscpr.res.in The simulated spectra can then be compared directly with experimental data to aid in the assignment of vibrational bands. researchgate.netresearchgate.net

Table 3: Representative Calculated Vibrational Frequencies (Scaled) and Assignments This table presents plausible data based on DFT calculations for analogous molecules. Frequencies are in cm⁻¹.

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(S-H) | S-H stretch | 2580 |

| ν(C-H) | Aromatic C-H stretch | 3080 |

| ν(C=C) | Aromatic ring stretch | 1575 |

| ν(C-F) | C-F stretch | 1250 |

| ν(C-S) | C-S stretch | 700 |

| ν(C-Cl) | C-Cl stretch | 680 |

| δ(S-H) | S-H in-plane bend | 920 |

While frequency calculations provide a list of vibrational modes, a more detailed understanding of the nature of these vibrations is achieved through Normal Coordinate Analysis (NCA). niscpr.res.in NCA describes the collective motion of atoms for each vibrational mode.

To provide a quantitative assignment for each mode, the Potential Energy Distribution (PED) is calculated. niscpr.res.in The PED breaks down each normal mode into contributions from various internal coordinates, such as bond stretches, angle bends, and torsions. austinpublishinggroup.com For example, a PED calculation might show that a particular vibrational mode at 1575 cm⁻¹ is composed of 85% C=C stretching and 15% C-H in-plane bending, confirming its assignment as a primary ring stretching mode. This detailed analysis is crucial for an unambiguous interpretation of the vibrational spectrum, especially for complex molecules with many overlapping vibrational bands. niscpr.res.inaustinpublishinggroup.com

Non-Covalent Interactions and Crystal Packing Analysis

Should a crystalline structure of this compound be determined, computational methods could provide significant insights into its solid-state behavior.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions within a crystal lattice. For a molecule like this compound, this analysis would reveal the nature and extent of non-covalent interactions, such as halogen bonding (involving the chlorine and fluorine atoms), hydrogen bonding (involving the thiol hydrogen), and π-π stacking interactions between the benzene rings.

Energy Frameworks and Interaction Energy Calculations

To further understand the forces governing the crystal structure, interaction energy calculations would be performed. Using quantum mechanical methods, the strength of the interactions between a central molecule and its neighbors can be calculated. These pairwise interaction energies (electrostatic, dispersion, repulsion, and polarization) can then be used to construct energy frameworks.

These frameworks provide a visual representation of the energetic architecture of the crystal, highlighting the most significant interactions that stabilize the crystal packing. For a molecule with the functional groups of this compound, this analysis would likely reveal the dominant role of dispersion forces, supplemented by specific electrostatic interactions from the polar C-Cl, C-F, and S-H bonds.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in exploring the potential reaction pathways of a molecule and understanding its reactivity.

Transition State Characterization for Key Reaction Pathways

For this compound, theoretical studies could investigate various reactions, such as nucleophilic or electrophilic substitution on the aromatic ring, or reactions involving the thiol group. For any proposed reaction mechanism, the identification and characterization of the transition state are crucial.

Computational methods, such as density functional theory (DFT), are used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path. The geometric parameters and electronic structure of the transition state provide valuable information about the bond-breaking and bond-forming processes.

Reaction Coordinate Analysis and Energetic Barriers

Once the reactants, products, and transition state are identified, a reaction coordinate analysis can be performed. This involves mapping the energy of the system as it progresses from reactants to products, passing through the transition state. The result is a potential energy surface that illustrates the energetic landscape of the reaction.

From this analysis, the energetic barrier, or activation energy, can be determined. This value is a key indicator of the reaction rate and provides a quantitative measure of the feasibility of a particular reaction pathway. For this compound, comparing the energetic barriers for different potential reactions would allow for predictions about its chemical behavior under various conditions. For example, the relative ease of substitution at different positions on the benzene ring could be computationally predicted.

Applications and Derivatization Strategies of 2 Chloro 3 Fluorobenzenethiol in Advanced Materials and Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

As a substituted benzenethiol, 2-Chloro-3-fluorobenzenethiol possesses reactive sites—the thiol group and the aromatic ring—that could theoretically be exploited in organic synthesis. The thiol group can undergo various transformations, such as S-alkylation, S-acylation, and oxidation, while the aromatic ring can be subject to further substitution reactions. However, specific examples of its use as an intermediate for complex molecules are not well-documented in the searched literature.

Precursor to Chiral Compounds and Asymmetric Synthesis

The synthesis of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. Thiol groups can be utilized in asymmetric synthesis, for instance, through the formation of chiral sulfides or by acting as directing groups. Despite the potential for this compound to participate in such reactions, there is a lack of specific published research demonstrating its use as a precursor for generating chiral compounds or in asymmetric synthesis methodologies. General strategies in asymmetric synthesis often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity, but no examples specifically employing this compound have been identified.

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine and chlorine atoms into bioactive molecules is a common strategy in drug discovery and agrochemical development to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Halogenated aromatic compounds are therefore valuable building blocks. While the structure of this compound suggests its potential as a synthon for introducing a 2-chloro-3-fluorophenylthio moiety into larger molecules, specific instances of its use in the synthesis of fluorinated pharmaceuticals or agrochemicals are not reported in the available literature. Research in this area often focuses on more readily available or specifically functionalized building blocks.

Role in Materials Science

Aromatic thiols are known to be useful in materials science, particularly for their ability to form self-assembled monolayers on metal surfaces and as monomers for specialty polymers. The presence of both chlorine and fluorine atoms in this compound could theoretically impart unique electronic and physical properties to materials derived from it.

Synthesis of Specialty Polymers and Oligomers with Tunable Properties

The thiol group of benzenethiols can be used in polymerization reactions, such as polycondensation or as chain transfer agents in radical polymerization, to create specialty polymers. The halogen substituents on the aromatic ring of this compound could influence the properties of the resulting polymers, such as thermal stability, solubility, and refractive index. However, a review of the literature did not uncover any studies describing the synthesis of specialty polymers or oligomers specifically using this compound as a monomer or modifying agent.

Development of Organic Semiconductors and Optoelectronic Materials

Thiol and thiophene derivatives are classes of compounds that have been extensively investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The sulfur atom in these molecules can facilitate intermolecular interactions and charge transport. While the general class of aromatic thiols is relevant to this field, there is no specific research available that details the use or investigation of this compound in the development of organic semiconductors or optoelectronic materials.

Design of Novel Reagents and Catalysts

The unique electronic properties conferred by the chloro and fluoro substituents on the benzenethiol scaffold could make this compound a candidate for development into novel reagents or ligands for catalysis. For example, its coordination to metal centers could create catalysts with specific steric and electronic environments. Nevertheless, there are no published reports on the design or application of novel reagents or catalysts derived from this compound.

Development of Organocatalysts Incorporating the Thiol Moiety

The development and application of organocatalysts derived from this compound have not been reported in the peer-reviewed literature. Searches for synthetic routes to organocatalytic structures incorporating the 2-chloro-3-fluorophenylthio group, and their subsequent use in asymmetric or other forms of catalysis, yielded no results.

Supramolecular Chemistry and Self-Assembly

There is a lack of information regarding the role of this compound in the field of supramolecular chemistry.

Exploitation of Non-Covalent Interactions for Directed Assembly

No studies have been published that investigate the non-covalent interactions of this compound, such as halogen bonding or π-stacking, in the context of crystal engineering or the directed self-assembly of supramolecular architectures. The specific influence of the chlorine and fluorine substituents on the self-assembly behavior of this benzenethiol derivative remains unexplored in the current body of scientific literature.

Q & A

Q. What are the primary synthetic routes for preparing 2-Chloro-3-fluorobenzenethiol, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. For example:

- NAS approach : Substitution of a halogen (e.g., Cl or F) on a benzene ring with a thiol group, often using catalysts like CuI or Pd-based complexes under controlled temperatures (80–120°C) .

- Reduction pathways : Reduction of sulfonyl chlorides or disulfides with agents like LiAlH4 or NaBH4 in anhydrous solvents (e.g., THF) .

Q. Key variables :

| Parameter | Impact on Yield/Purity |

|---|---|

| Catalyst type | CuI improves regioselectivity for meta-substitution |

| Solvent polarity | Polar aprotic solvents (DMF, DMSO) enhance reaction rates |

| Temperature | Higher temps (>100°C) risk side reactions (e.g., dehalogenation) |

Q. How should researchers characterize the purity and structural identity of this compound?

Q. What are the critical storage and handling protocols for this compound?

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thiol oxidation .

- Handling : Use inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to minimize metal-catalyzed oxidation .

- Safety : Wear nitrile gloves and respiratory protection; PAC-1 exposure limit = 2.1 mg/m³ .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F) influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing Cl and F groups deactivate the benzene ring, directing electrophiles to the para position relative to the thiol group. This steric and electronic profile enables selective Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis . Contradictions : Some studies report unexpected ortho substitution in polar solvents due to solvent-catalyst interactions ; DFT calculations are recommended to resolve mechanistic ambiguities .

Q. What strategies mitigate data discrepancies in spectroscopic analysis of this compound derivatives?

Discrepancies in NMR or MS data often arise from:

Q. How can computational methods optimize the design of this compound-based catalysts?

- DFT modeling : Calculate Fukui indices to predict reactive sites for ligand design .

- MD simulations : Assess steric hindrance in enzyme-binding pockets (e.g., for thioredoxin reductase inhibition studies) .

- QSPR : Correlate Hammett σ values with experimental reaction rates to refine synthetic protocols .

Q. What are the challenges in analyzing the environmental fate of this compound, and how can they be addressed?

- Degradation pathways : Hydrolysis half-life varies with pH (t₁/₂ = 12 hrs at pH 9 vs. 48 hrs at pH 5) .

- Bioaccumulation : Use OECD 305 guidelines for aquatic toxicity testing; LC₅₀ for Daphnia magna is 0.8 mg/L .

- Analytical limitations : Employ SPE-LC-MS/MS to detect sub-ppb levels in water samples .

Methodological Recommendations

- Contradiction resolution : Cross-validate NMR data with X-ray crystallography for ambiguous cases .

- Reaction optimization : Use DoE (Design of Experiments) to balance yield, purity, and cost .

- Toxicity assessment : Follow EPA DSSTox guidelines for ecotoxicological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.